N-(3-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-thioacetamide derivatives, characterized by a triazole core substituted with a pyrazine ring and an ethyl group at the 4th position. The acetamide moiety is linked via a thioether bridge to the triazole ring, while the phenyl group at the N-terminus is substituted with a bromine atom at the 3rd position.
Properties
CAS No. |
618427-45-5 |
|---|---|
Molecular Formula |
C16H15BrN6OS |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15BrN6OS/c1-2-23-15(13-9-18-6-7-19-13)21-22-16(23)25-10-14(24)20-12-5-3-4-11(17)8-12/h3-9H,2,10H2,1H3,(H,20,24) |
InChI Key |
WNDWIOSQSXRJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(3-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is C16H15BrN6OS. The compound features a bromophenyl moiety , a thioacetamide group , and a triazole ring substituted with an ethyl group and a pyrazinyl group. These structural components contribute to its reactivity and interactions with biological targets.
Biological Activities
Research indicates that compounds containing triazole rings exhibit significant biological activities, including antifungal , antibacterial , and anticancer properties. Specifically, N-(3-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has shown promise in inhibiting specific enzymes and pathways associated with various diseases. The presence of the pyrazine and triazole groups enhances its interaction with biological targets, potentially leading to therapeutic benefits.
Table 1: Biological Activities of N-(3-Bromophenyl)-2-((4-Ethyl-5-(Pyrazin-2-Yl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetamide
The mechanism of action for N-(3-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-y)-4H-1,2,4-triazol-3-yl)thio)acetamide involves binding to specific proteins involved in signal transduction pathways or metabolic processes. Preliminary interaction studies suggest that this compound may inhibit tumor growth or modulate immune responses by interfering with cellular signaling pathways.
Synthesis Methods
The synthesis of N-(3-Bromophenyl)-2-((4-Ethyl-5-(Pyrazin-2-Yl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Triazole Ring : Reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Substitution Reactions : Introduction of the bromophenyl group via nucleophilic substitution.
- Thioacetamide Formation : Coupling the thioacetamide moiety through thiol chemistry.
Case Studies
Recent studies have demonstrated the efficacy of N-(3-Bromophenyl)-2-((4-Ethyl-5-(Pyrazin-2-Yl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetamide in various biological assays:
- Anticancer Activity : In vitro studies showed that this compound effectively inhibited the proliferation of colon carcinoma HCT116 cells with an IC50 value of 6.5 μM. Comparatively, it exhibited higher potency than several known anticancer agents (Reference: ).
- Antimicrobial Efficacy : The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disk diffusion assays (Reference: ).
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is C16H15BrN6OS, with a molecular weight of approximately 419.30 g/mol. The structural features include:
- Bromophenyl Group : Enhances lipophilicity and may facilitate interactions with biological targets.
- Thioacetamide Functional Group : Known for its reactivity, allowing for nucleophilic substitutions and interactions with metal ions.
- Triazole Moiety : Associated with diverse biological activities, including antifungal and anticancer properties.
Biological Activities
The compound has been studied for its potential biological activities:
- Antifungal Properties : Compounds containing triazole rings are recognized for their antifungal capabilities. N-(3-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may inhibit fungal growth by targeting specific enzymes involved in fungal metabolism.
- Antibacterial Effects : Similar structures have shown efficacy against various bacterial strains. The presence of the pyrazine moiety may enhance its antibacterial activity due to its electron-withdrawing characteristics.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit pathways involved in tumor growth and proliferation. Its interaction with proteins in signal transduction pathways could lead to modulation of cancer cell behavior .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of triazole-containing compounds:
- Antitubercular Activity : Research indicates that triazole derivatives exhibit significant antitubercular effects. The compound's structure may allow it to act as a lead compound for developing new treatments against tuberculosis .
- Protein Interaction Studies : Investigations into the binding interactions between this compound and specific proteins have provided insights into its mechanism of action. These studies are crucial for understanding how the compound can modulate biological processes at the molecular level .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Aromatic substituents : The phenyl group (N-terminus) and the heterocyclic substituent (5th position of triazole) differ significantly.
- Functional groups : Ethyl, bromine, pyridine, pyrazine, or alkyl chains alter physicochemical properties and receptor interactions.
Table 1: Structural and Functional Comparison
Physicochemical Properties
Functional Implications of Pyrazine vs. Pyridine
- Pyrazine (pyrazin-2-yl) : The nitrogen-rich aromatic system may enhance hydrogen bonding with receptor residues, improving selectivity.
- Pyridine (3-pyridinyl in VUAA1): Known to stabilize π-π interactions in Orco binding pockets .
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides serve as precursors for triazole formation under alkaline conditions. For example, 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is synthesized by refluxing pyrazine-2-carbothioamide with hydrazine hydrate in ethanol. Key steps include:
Oxidative Cyclization
Alternative methods employ oxidative agents to form the triazole ring. For instance, copper-catalyzed cyclization of ethynyl derivatives with trimethylsilyl azide (TMSN₃) generates 1,2,3-triazoles, which are subsequently functionalized. This method is less common for 1,2,4-triazoles but highlights the versatility of azide-alkyne cycloadditions.
Functionalization of the Triazole Core
Substituents at the 4- and 5-positions of the triazole are introduced via nucleophilic substitution or coupling reactions.
Ethyl Group Introduction at Position 4
The ethyl group is typically added via alkylation:
Pyrazin-2-yl Group at Position 5
Pyrazine incorporation often involves Suzuki-Miyaura coupling or direct cyclization:
-
Method A : Palladium-catalyzed coupling of a boronic ester with a halogenated triazole.
-
Method B : Condensation of pyrazine-2-carboxylic acid hydrazide with thiourea derivatives.
Thioacetamide Linkage and Bromophenyl Coupling
The thioether (-S-) and acetamide (-NHC(O)-) groups are introduced sequentially.
Thioether Formation
Reaction of the triazole-thiol with chloroacetamide derivatives under basic conditions:
Alternative Coupling Strategies
-
Mitsunobu Reaction : Utilizes DIAD and triphenylphosphine to link thiols to alcohols.
-
Radical Thiol-Ene Coupling : UV-initiated reaction for regioselective thioether formation.
Optimization and Purification
Critical purification steps ensure high purity:
-
Column Chromatography : Silica gel with hexane/ethyl acetate (7:3 to 4:1).
-
Recrystallization : Ethanol or methanol solutions at low temperatures.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, yields, and conditions:
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can intermediates be characterized?
- Methodology : The compound is synthesized via multi-step reactions. A common approach involves coupling 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(3-bromophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key intermediates are characterized using FT-IR (to confirm thioether bond formation), ¹H/¹³C NMR (to verify substitution patterns), and LCMS (to monitor reaction progress) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Assigns protons and carbons, especially distinguishing pyrazine (δ 8.5–9.0 ppm) and triazole (δ 7.5–8.0 ppm) aromatic signals.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~460–470 g/mol) and fragmentation patterns.
- X-ray Crystallography (if crystals form): Resolves 3D conformation of the triazole and pyrazine rings .
Q. What preliminary biological activities have been reported for structurally similar triazole derivatives?
- Findings : Analogous compounds exhibit antimicrobial (MIC ≤ 8 µg/mL against S. aureus), antifungal (IC₅₀ ~10 µM against C. albicans), and anticancer activity (IC₅₀ ~15 µM in MCF-7 cells). Mechanisms include inhibition of fungal ergosterol biosynthesis and cancer cell apoptosis via caspase-3 activation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding.
- Triazole Ring Modifications : Introduce methyl or ethyl groups at the 4-position to enhance metabolic stability.
- In Silico Docking : Use AutoDock Vina to predict interactions with cytochrome P450 or fungal lanosterol demethylase .
Q. How can conflicting data on biological activity be resolved (e.g., inconsistent IC₅₀ values)?
- Methodology :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and MTT assays for cytotoxicity.
- Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
- Solubility Optimization : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
Q. What strategies improve yield in large-scale synthesis?
- Methodology :
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive cyclization steps.
- Solvent Optimization : Replace DMF with ethanol or acetonitrile to reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) and improve yield by 15–20% .
Q. How can stability issues (e.g., hydrolysis of the thioether bond) be mitigated during storage?
- Methodology :
- Lyophilization : Store as a lyophilized powder under argon at −20°C.
- pH Buffering : Formulate with citrate buffer (pH 6.5) to prevent acidic degradation.
- Light Protection : Use amber vials to avoid photodegradation of the bromophenyl group .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
